In-Depth Technical Guide: Tert-butyl azetidin-3-yl(methyl)carbamate
In-Depth Technical Guide: Tert-butyl azetidin-3-yl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Tert-butyl azetidin-3-yl(methyl)carbamate is a synthetic organic compound featuring a central azetidine ring, a methylamino group, and a tert-butoxycarbonyl (Boc) protecting group. It is important to distinguish between the free base form of this compound and its hydrochloride salt, as their properties differ.
Table 1: Core Chemical Properties
| Property | Tert-butyl azetidin-3-yl(methyl)carbamate (Free Base) | Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride |
| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₉ClN₂O₂[2] |
| Molecular Weight | 186.25 g/mol [1] | 222.71 g/mol [2] |
| CAS Number | 577777-20-9[1] | 943060-59-1[2] |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1] | tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride[2] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CNC1[1] | Not Available |
| InChIKey | LHUFQYUQIUJJIB-UHFFFAOYSA-N[1] | Not Available |
Table 2: Physical Properties
| Property | Tert-butyl azetidin-3-yl(methyl)carbamate (Free Base) |
| Physical State | White powder[3] |
| Boiling Point | 267°C[3] |
| Density | 1.012 g/cm³[3] |
| Flash Point | 116°C[3] |
| pKa (Predicted) | 10.86 ± 0.40[3] |
| Storage Temperature | 2-8°C (protect from light)[3] |
Synthesis and Purification
A common synthetic route to tert-butyl azetidin-3-yl(methyl)carbamate involves the deprotection of a precursor bearing a protecting group on the azetidine nitrogen.
Experimental Protocol: Synthesis
A representative synthesis involves the hydrogenolysis of a benzhydryl-protected azetidine precursor.[3]
Materials:
-
tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
10% Palladium on carbon (Pd/C), 50% in water
-
Argon (Ar)
-
Hydrogen (H₂)
-
Celite®
Procedure:
-
A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) is prepared in 50 mL of MeOH and 15 mL of EtOAc.
-
The solution is purged with argon.
-
Pd/C (10%, 50% in water) (929 mg) is added to the mixture.
-
The mixture is purged again with argon and then stirred under an H₂ atmosphere for 18 hours.
-
The reaction mixture is filtered through Celite®, and the filter cake is washed with EtOAc and MeOH.
-
The combined filtrates are evaporated to dryness to yield a mixture of tert-butyl azetidin-3-yl(methyl)carbamate and diphenylmethane.[3]
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl azetidin-3-yl(methyl)carbamate.[3]
Spectroscopic Data
Applications in Drug Discovery
The primary application of tert-butyl azetidin-3-yl(methyl)carbamate is as a versatile building block and linker in the synthesis of more complex molecules, most notably in the field of targeted protein degradation.
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] Tert-butyl azetidin-3-yl(methyl)carbamate serves as a key component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.[5][6] The azetidine moiety provides a rigid and synthetically tractable scaffold for linker attachment.
The general mechanism of action for a PROTAC utilizing a linker derived from this building block is illustrated below.
Caption: PROTAC Mechanism of Action.
The PROTAC molecule, containing the azetidine-based linker, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Intermediate in PLK Inhibitor Synthesis
Tert-butyl azetidin-3-yl(methyl)carbamate is also an important intermediate in the synthesis of selective small-molecule Polo-like kinase (PLK) inhibitors.[3] These inhibitors are investigated for their potential in treating cell proliferative disorders.[3]
Safety and Handling
Detailed safety information for the free base is not extensively documented in publicly available safety data sheets, which often refer to related compounds or the hydrochloride salt. However, based on the known reactivity of similar compounds, the following handling precautions are recommended.
General Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of dust.[7]
-
Use in a well-ventilated area.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Recommended storage is at 2-8°C, protected from light.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]
The workflow for safe handling and use of this chemical is outlined below.
Caption: Safe Handling Workflow.
References
- 1. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - CAS:943060-59-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]
- 4. 1053655-53-0|tert-Butyl azetidin-3-ylmethyl(methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
- 8. combi-blocks.com [combi-blocks.com]
